molecular formula C7H3Cl2FO B1462824 2-Chloro-3-fluorobenzoyl chloride CAS No. 21900-57-2

2-Chloro-3-fluorobenzoyl chloride

Cat. No.: B1462824
CAS No.: 21900-57-2
M. Wt: 193 g/mol
InChI Key: DIUKLCJZYOPHGW-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-3-fluorobenzoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by the presence of a chloro and a fluoro group attached to a benzoyl moiety. These substituents can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms often enhances the lipophilicity and electrophilicity of the compound, allowing it to participate in nucleophilic attack reactions with biological macromolecules.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes, potentially leading to therapeutic effects. For instance, studies have shown that similar benzoyl chlorides can act as inhibitors of cyclooxygenases (COX), which are key enzymes in inflammatory processes .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For example, derivatives such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated significant antibacterial activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 512 µg/mL . This suggests that structural modifications can enhance the biological efficacy of related compounds.

Cytotoxicity and Mutagenicity

In vitro studies have assessed the cytotoxicity and mutagenicity profiles of related compounds. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed favorable results in cytotoxicity assays, indicating potential for further development as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A comparative study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed its enhanced antibacterial activity over its non-chlorinated analog, emphasizing the role of chlorine substitution in increasing potency against resistant bacterial strains .
  • Cytotoxicity Assessment : In another study, derivatives were tested for their effects on various cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects, warranting further investigation into their mechanisms and potential therapeutic applications .

Data Summary

Compound NameMIC (µg/mL)Biological Activity
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide512Antibacterial against K. pneumoniae
Non-chlorinated analog1024Antibacterial against K. pneumoniae

Properties

IUPAC Name

2-chloro-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUKLCJZYOPHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664808
Record name 2-Chloro-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-57-2
Record name 2-Chloro-3-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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